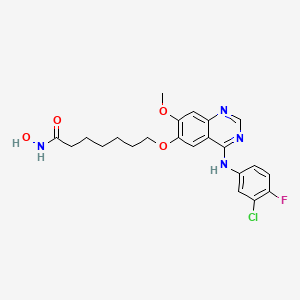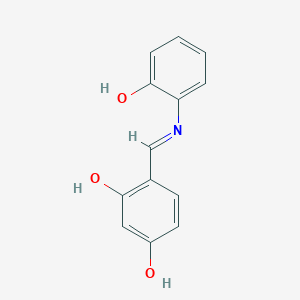
Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- is an aromatic compound that belongs to the class of phenols It is characterized by the presence of two hydroxyl groups attached to a benzene ring and an iminomethyl group bonded to a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- typically involves the reaction of benzene-1,3-diol with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the imine group can interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol (Benzene-1,2-diol): Similar structure but with hydroxyl groups in the ortho position.
Resorcinol (Benzene-1,3-diol): Similar structure but without the iminomethyl group.
Hydroquinone (Benzene-1,4-diol): Similar structure but with hydroxyl groups in the para position.
Uniqueness
Benzene-1,3-diol, 4-(2-hydroxyphenyliminomethyl)- is unique due to the presence of both hydroxyl and iminomethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications and interactions that are not observed in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
1761-59-7 |
|---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
4-[(2-hydroxyphenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C13H11NO3/c15-10-6-5-9(13(17)7-10)8-14-11-3-1-2-4-12(11)16/h1-8,15-17H |
InChI-Schlüssel |
VISLUSLXCVLVTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N=CC2=C(C=C(C=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


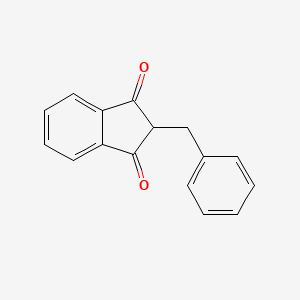
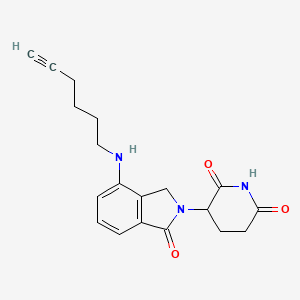
![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)

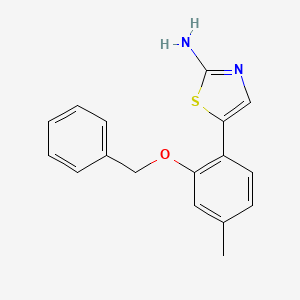
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)
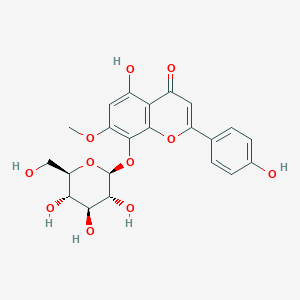

![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)



